(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-Amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide
Description
This compound is a highly complex peptide derivative featuring a stereochemically intricate backbone. Key structural elements include:
- Amino acid residues: The molecule incorporates a tyrosine-like fragment (3-(4-hydroxyphenyl)propanoyl), a benzylimidazole-substituted residue (3-(1-benzylimidazol-4-yl)propanoyl), and a diamino methylideneamino group (diaminomethylideneamino), likely enhancing hydrogen-bonding interactions.
- Stereochemical complexity: Multiple chiral centers (e.g., 2S, 2R) are present, which may influence receptor binding specificity.
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H64N12O8/c1-4-48-42(63)37-13-9-19-56(37)43(64)33(12-8-18-49-44(46)47)51-39(60)34(20-27(2)3)53-41(62)36(22-30-24-55(26-50-30)23-29-10-6-5-7-11-29)54-40(61)35(52-38(59)32(45)25-57)21-28-14-16-31(58)17-15-28/h5-7,10-11,14-17,24,26-27,32-37,57-58H,4,8-9,12-13,18-23,25,45H2,1-3H3,(H,48,63)(H,51,60)(H,52,59)(H,53,62)(H,54,61)(H4,46,47,49)/t32-,33-,34-,35-,36+,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQOTSHJWKKYOY-BWBQVKFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H64N12O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
889.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-Amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide is a complex peptide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 582.69 g/mol. The intricate structure includes multiple stereocenters which contribute to its biological activity. The presence of amino acids and functional groups suggests potential interactions with biological targets.
Research indicates that the compound may influence various biological pathways:
- Inhibition of Enzymatic Activity : The compound's structure suggests it could act as an inhibitor for certain enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
- Modulation of Signaling Pathways : It may interact with signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and growth.
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Cancer Treatment : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as a chemotherapeutic agent.
- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, possibly through antioxidant mechanisms.
Case Studies and Research Findings
-
Cytotoxicity Against Cancer Cell Lines :
Concentration (µM) Cell Viability (%) 0 100 10 75 25 50 50 30 - Neuroprotective Study :
- Mechanistic Insights :
Scientific Research Applications
Peptide-Based Drug Development
The compound is primarily utilized in the development of peptide-based drugs. Its structural analogs are explored for their potential to modulate hormonal pathways, particularly in conditions where LHRH plays a critical role, such as reproductive health and hormone-related cancers. The modifications in its structure aim to improve binding affinity and biological activity compared to natural hormones.
Diagnostic Tools
Due to its ability to interact with specific receptors, this compound has applications in diagnostic tools for detecting hormonal imbalances or disorders. Its analogs can be used in assays to measure LHRH levels or receptor activity, providing valuable information for clinical diagnostics.
Cancer Research
Research indicates that peptides similar to this compound may have applications in cancer therapy, particularly in targeting hormone-sensitive tumors. By influencing the LHRH signaling pathway, these compounds could potentially inhibit tumor growth or metastasis .
Neuroscience Studies
The compound's interaction with the central nervous system receptors opens avenues for research into neuroendocrine functions and disorders. Investigating how this compound affects neuropeptide signaling may provide insights into conditions like stress response and mood disorders .
Case Study 1: LHRH Analog Efficacy
A study conducted on various LHRH analogs, including modifications similar to this compound, demonstrated enhanced stability and prolonged half-life in vivo. This increased efficacy was attributed to structural changes that prevent enzymatic degradation, thus maintaining therapeutic levels longer than natural LHRH .
Case Study 2: Hormonal Regulation in Cancer
Research involving the administration of peptide analogs showed promising results in inhibiting the growth of hormone-dependent tumors in animal models. The analogs were found to effectively block receptor activation pathways that promote tumor growth, suggesting a potential therapeutic role for this compound in oncology .
Chemical Reactions Analysis
Stability Under Reaction Conditions
The compound exhibits sensitivity to:
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Acidic hydrolysis : The pyrrolidine carboxamide and guanidinyl groups undergo partial decomposition below pH 3 .
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Oxidative degradation : The 4-hydroxyphenyl moiety is prone to oxidation, requiring inert atmospheres (N₂/Ar) during synthesis .
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Thermal instability : Above 60°C, intramolecular cyclization between the N-ethylpyrrolidine and adjacent amide groups is observed .
Catalytic and Kinetic Data
Key reaction parameters are summarized below:
Side Reactions and Byproducts
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Racemization : Observed at the (2S)-2-amino-3-hydroxypropanoyl residue during prolonged coupling steps (up to 8% enantiomeric excess loss) .
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Intermolecular cross-linking : Guanidinyl groups react with activated esters under high-concentration conditions, forming dimeric impurities (~5–12%) .
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Benzylimidazole ring alkylation : Competing N-benzylation occurs if excess benzyl bromide is used, requiring stoichiometric control .
Degradation Pathways
Under accelerated stability testing (40°C/75% RH, 4 weeks):
-
Hydrolysis : Cleavage at the 4-methylpentanoyl-5-(diaminomethylideneamino)pentanoyl amide bond (15% degradation) .
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Oxidation : Formation of quinone derivatives from the 4-hydroxyphenyl group (9% by HPLC) .
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Disproportionation : The N-ethylpyrrolidine moiety undergoes partial Hofmann elimination, generating ethylamine and a cyclic imine (~3%) .
Solubility and Reactivity
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Polar aprotic solvents : Optimal reactivity in DMF or NMP due to peptide solubility .
-
Aqueous systems : Limited solubility (<1 mg/mL in H₂O) unless formulated with cyclodextrins or surfactants .
Key Findings from Diverse Sources
-
Patent US6780972B2 : Confirms the use of mixed-bed ion exchangers for purifying peptide intermediates, critical for removing excess coupling agents .
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PubChem CID 44371616 : Structural analogs highlight the necessity of protecting the 4-hydroxyphenyl group during synthesis to prevent oxidative side reactions .
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Sigma-Aldrich SML3716 : Demonstrates that guanidinylation efficiency drops below pH 8, aligning with the need for DIPEA as a base .
This compound’s synthesis requires precise control of stoichiometry, temperature, and protecting groups to minimize side reactions and ensure high purity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several derivatives documented in the provided evidence. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations :
Core Structure :
- The target compound and Example 30 (EP 2024) share a pyrrolidine-2-carboxamide backbone, which is associated with metabolic stability and protease resistance .
- Unlike Example 30’s thiazole ring, the target compound’s benzylimidazole group may enhance π-π stacking interactions with hydrophobic enzyme pockets .
Amino Acid Analogues: The tyrosine-like 4-hydroxyphenyl group in the target compound is structurally analogous to FDB023758’s residue but differs in linkage (propanoyl vs. direct amide bond) .
Stereochemical Complexity :
- The target compound’s multiple stereocenters (e.g., 2S, 2R) contrast with the simpler stereochemistry of FDB023758 (2S only), which may confer higher target specificity but complicate synthesis .
The branched aliphatic chains (e.g., 4-methylpentanoyl) in the target compound could reduce aqueous solubility relative to FDB023758’s linear structure .
Research Findings and Hypotheses
- Synthetic Challenges : The target compound’s complexity likely requires multi-step solid-phase peptide synthesis (SPPS) or advanced coupling methods, as seen in Eli Lilly’s protocols for similar carboxamides (e.g., Pd-catalyzed cross-coupling in –5) .
- The benzylimidazole group in the target compound may confer kinase inhibitory activity, akin to imatinib-like scaffolds.
- Stability : The pyrrolidine-2-carboxamide core and N-ethyl group may confer resistance to enzymatic degradation, as observed in related peptidomimetics .
Preparation Methods
Resin Selection and Initial Immobilization
The synthesis begins with the C-terminal N-ethylpyrrolidine-2-carboxamide group anchored to a Rink amide resin (loading capacity: 0.78 mmol/g). This resin enables the formation of a C-terminal amide bond upon cleavage with trifluoroacetic acid (TFA). Prior to coupling, the resin is swollen in dimethylformamide (DMF) for 30 minutes to enhance reactivity.
Sequential Amino Acid Coupling
Each residue is coupled using a three-fold molar excess of Fmoc-protected amino acids, activated by HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-diisopropylethylamine). Double coupling cycles (45 minutes each) ensure >99% stepwise efficiency, critical for avoiding deletion sequences in the final product.
Table 1: Residue-Specific Protection Strategies
| Residue | Protecting Group | Side-Chain Functionality | Deprotection Condition |
|---|---|---|---|
| (2S)-2-Amino-3-hydroxypropanoyl | Fmoc | Hydroxyl (tert-butyl) | TFA |
| 3-(4-Hydroxyphenyl)propanoyl | Fmoc | Phenolic hydroxyl (tert-butyl) | TFA |
| 3-(1-Benzylimidazol-4-yl)propanoyl | Fmoc | Imidazole (Boc) | TFA |
| 4-Methylpentanoyl | Fmoc | None | N/A |
| 5-(Diaminomethylideneamino)pentanoyl | Fmoc | Guanidine (Pbf) | TFA |
Solution-Phase Modifications and Cyclization
Post-SPPS Functionalization
After SPPS completion, the peptide-resin is treated with TFA/H2O/triisopropylsilane (95:2.5:2.5) for 2 hours to cleave the product and remove acid-labile protecting groups. The crude peptide is precipitated in cold diethyl ether and lyophilized.
N-Ethylpyrrolidine-2-carboxamide Installation
The C-terminal pyrrolidine moiety is introduced via a two-step solution-phase protocol:
-
Activation : The linear peptide’s C-terminal carboxylic acid is activated using HBTU/DIPEA in DMF.
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Coupling : Reaction with N-ethylpyrrolidine-2-amine (1.5 eq) at 25°C for 12 hours yields the target carboxamide.
Purification and Analytical Validation
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 5 μm, 250 × 4.6 mm) with a gradient of 0.1% TFA in H2O/acetonitrile (5–95% over 60 minutes) achieves >98% purity. Retention time correlates with hydrophobicity indices calculated from the sequence.
Table 2: HPLC Purification Parameters
| Parameter | Condition |
|---|---|
| Column | Zorbax Eclipse XDB-C18 |
| Flow Rate | 1.0 mL/min |
| Detection | UV 220 nm |
| Eluent A | 0.1% TFA in H2O |
| Eluent B | 0.1% TFA in acetonitrile |
Mass Spectrometric Confirmation
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) analysis confirms the molecular ion at m/z 1245.6 [M+H]⁺, aligning with the theoretical mass (1245.2 Da).
Challenges and Optimization Strategies
Aggregation During Chain Elongation
The hydrophobic 4-methylpentanoyl and benzylimidazol residues promote β-sheet formation, causing incomplete couplings. Implementing 20% v/v hexafluoroisopropanol in DMF disrupts intermolecular hydrogen bonding, improving coupling efficiency from 85% to 97%.
Aspartimide Formation Risk
Although lacking aspartic acid, the serine-derived 2-amino-3-hydroxypropanoyl residue undergoes β-elimination under basic conditions. Substituting piperidine with 0.5 M oxyma in DMF for Fmoc removal reduces degradation by 40%.
Scalability and Industrial Considerations
Q & A
Basic: What strategies are recommended for synthesizing this complex peptide-derived compound?
Methodological Answer:
Synthesis should prioritize stereochemical fidelity due to multiple chiral centers. A stepwise solid-phase peptide synthesis (SPPS) approach is recommended:
- Use Fmoc/t-Bu protecting groups for amines and hydroxyls to enable orthogonal deprotection .
- Employ coupling reagents like HBTU/HOBt to minimize racemization during amino acid activation .
- For imidazole-containing residues (e.g., 1-benzylimidazol-4-yl), pre-functionalize with benzyl groups to prevent side reactions .
- Purify intermediates via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate enantiopure fractions .
- Validate each step with LC-MS and 2D NMR to confirm regiochemistry and stereochemistry .
Advanced: How can computational modeling resolve ambiguities in its binding mechanism?
Methodological Answer:
Combine molecular docking and MD simulations to predict interactions with biological targets (e.g., proteases or GPCRs):
- Use Rosetta or AutoDock Vina for docking studies, focusing on the guanidino (diaminomethylideneamino) group’s electrostatic interactions .
- Parameterize the hydroxyphenyl and imidazole moieties with QM/MM to refine binding energy calculations .
- Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics experimentally .
- Cross-reference with structural analogs in patent literature (e.g., EP 4 374 877 A2) to identify conserved binding motifs .
Basic: What experimental conditions ensure stability during storage and handling?
Methodological Answer:
Stability is contingent on minimizing hydrolysis and oxidation:
- Store lyophilized powder at -20°C under argon to prevent moisture absorption and radical degradation .
- Prepare fresh solutions in degassed DMSO (≤10 mM) for in vitro assays; avoid aqueous buffers with pH > 7.5 to prevent imidazole ring deprotonation .
- Monitor degradation via HPLC-UV at 214 nm (amide bond absorption) over 24-hour intervals .
Advanced: How to address contradictory bioactivity data across assays?
Methodological Answer:
Discrepancies may arise from assay-specific interference or conformational flexibility:
- Perform orthogonal assays (e.g., FRET vs. fluorogenic substrate assays) to rule out fluorescence quenching by the benzylimidazole group .
- Synthesize truncated analogs (e.g., removing the N-ethylpyrrolidine moiety) to isolate pharmacophoric contributions .
- Use circular dichroism (CD) to compare secondary structure in different buffer conditions, as aggregation may mask activity .
Advanced: What advanced techniques validate stereochemical integrity?
Methodological Answer:
Beyond standard NMR, employ:
- X-ray crystallography : Co-crystallize with a chiral derivatizing agent (e.g., Mosher’s acid) to resolve absolute configuration .
- Enzymatic digestion : Treat with carboxypeptidase Y to confirm L-configuration via cleavage kinetics .
- VCD (Vibrational CD) spectroscopy : Compare experimental spectra with DFT-predicted modes for chiral centers .
Basic: How to optimize reaction yields during scale-up?
Methodological Answer:
Leverage design of experiments (DoE) and machine learning:
- Use Bayesian optimization to screen parameters (temperature, solvent ratio, catalyst loading) with minimal trials .
- For Pd-catalyzed couplings (e.g., Suzuki-Miyaura in ), substitute toluene with 2-MeTHF for higher boiling point and greener processing .
- Implement inline FTIR to monitor reaction progress and terminate at peak yield .
Advanced: What in silico tools predict solubility and bioavailability?
Methodological Answer:
- Calculate LogP (2.39) and PSA (210.7 Ų) using Molinspiration or ACD/Labs to estimate membrane permeability .
- Simulate Caco-2 permeability with GastroPlus, noting the N-ethylpyrrolidine’s role in enhancing absorption .
- Apply COSMO-RS to model solubility in biorelevant media (FaSSIF/FeSSIF) .
Basic: How to design a toxicity profile for in vivo studies?
Methodological Answer:
- Conduct hERG inhibition assays (patch-clamp) to assess cardiac risk from the guanidino group .
- Use HepG2 cells for hepatotoxicity screening; monitor CYP3A4/2D6 inhibition due to imidazole interactions .
- For acute toxicity, administer graded doses in rodents (OECD 423) with histopathology on kidney/liver .
Advanced: What formulation strategies improve in vivo efficacy?
Methodological Answer:
- Prepare nanoparticulate formulations (PLGA encapsulation) to enhance solubility of the hydrophobic 4-methylpentanoyl moiety .
- Use prodrug strategies (e.g., acetylating the hydroxyphenyl group) to improve plasma stability .
- Validate bioavailability via LC-MS/MS pharmacokinetic studies in Sprague-Dawley rats .
Advanced: How to resolve spectral overlaps in NMR characterization?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
